Regorafenib-d3

Pharmacokinetics Bioanalysis LC-MS/MS

Regorafenib-d3 is the only validated tri-deuterated stable isotope-labeled internal standard for LC-MS/MS quantification of regorafenib and its metabolites (M-2, M-5) in plasma per EMA bioanalytical guidelines. Its N-methyl-d3 substitution ensures co-elution with the analyte while providing a +3 Da mass shift essential for correcting matrix effects, ion suppression, and extraction variability. Non-deuterated analogs or alternative labels (e.g., regorafenib-d4, regorafenib-13C-d3) cannot substitute without full method re-validation, risking regulatory rejection in ANDA/DMF submissions. Supplied with ≥98% purity, ISO 17034 certification, and comprehensive CoA for GLP bioanalytical and pharmaceutical QC workflows.

Molecular Formula C21H15ClF4N4O3
Molecular Weight 485.8 g/mol
Cat. No. B565811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib-d3
Synonyms4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-d3)-2-pyridinecarboxamide
Molecular FormulaC21H15ClF4N4O3
Molecular Weight485.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3
InChIKeyFNHKPVJBJVTLMP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regorafenib-d3: Deuterated Multikinase Inhibitor Internal Standard for Quantitative Bioanalysis


Regorafenib-d3 (CAS 1255386-16-3) is a tri-deuterated stable isotope-labeled analog of the FDA-approved multikinase inhibitor Regorafenib (Stivarga®), wherein three hydrogen atoms on the N-methyl carboxamide moiety are replaced with deuterium (D3 substitution) . Regorafenib-d3 is exclusively used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the accurate quantification of regorafenib and its metabolites in biological matrices . Regorafenib, the unlabeled parent compound, is an orally active inhibitor targeting VEGFR1 (IC50 13 nM), VEGFR2 (IC50 4.2 nM), VEGFR3 (IC50 46 nM), PDGFRβ (IC50 22 nM), Kit (IC50 7 nM), RET (IC50 1.5 nM), and Raf-1 (IC50 2.5 nM), and is clinically approved for metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma [1].

Why Regorafenib-d3 Cannot Be Substituted with Non-Deuterated or Alternative Isotope-Labeled Internal Standards


Regorafenib-d3 cannot be generically substituted with non-deuterated regorafenib or structurally similar internal standards (e.g., sorafenib) due to fundamental analytical requirements of LC-MS/MS quantification. Non-deuterated internal standards co-elute with the analyte and are indistinguishable by mass, thereby failing to correct for matrix effects, ion suppression, and extraction recovery variability—violating the core principle of stable isotope dilution assays . Even alternative deuterated analogs such as regorafenib-d4, regorafenib-13C-d3, or metabolite-specific labeled compounds (e.g., regorafenib N-oxide-d3) possess distinct molecular weights, isotopic purity specifications, and chromatographic retention properties that preclude direct method substitution without full re-validation . Additionally, Regorafenib-d3 is specifically characterized and supplied with regulatory-compliant documentation suitable for ANDA/DMF submissions and GLP bioanalytical studies, whereas generic substitution with unvalidated alternatives may compromise regulatory acceptance .

Regorafenib-d3: Quantified Analytical Performance Evidence for Scientific Procurement


Validated Bioanalytical Method Performance Using Regorafenib-d3 as Internal Standard in Rat Plasma

In a validated UPLC-MS/MS method, Regorafenib-d3 served as the internal standard for simultaneous quantification of regorafenib (REG), regorafenib N-oxide (M-2), and N-desmethyl regorafenib N-oxide (M-5) in rat plasma. Method performance metrics demonstrated that using Regorafenib-d3 as IS enabled robust quantification across wide dynamic ranges with intra-day and inter-day precision (CV%) and accuracy (bias%) consistently <15%, meeting EMA bioanalytical method validation guidelines [1].

Pharmacokinetics Bioanalysis LC-MS/MS

Pharmacokinetic Drug-Drug Interaction Quantification Enabled by Regorafenib-d3 Internal Standardization

Using Regorafenib-d3 as the internal standard, the validated UPLC-MS/MS method quantified regorafenib and its metabolites M-2 and M-5 in a rat pharmacokinetic drug-drug interaction (DDI) study with trametinib. The method achieved lower limits of quantification (LLOQ) of 50 ng/mL for REG, 25 ng/mL for M-2, and 25 ng/mL for M-5, enabling precise measurement of exposure changes after trametinib co-administration [1].

Pharmacokinetics Drug-Drug Interaction Trametinib

Analytical Purity and Characterization Specifications for Regorafenib-d3 Reference Standards

Commercial Regorafenib-d3 reference standards are supplied with documented purity specifications meeting regulatory requirements for analytical method validation (AMV), quality control (QC), and ANDA/DMF submissions. Multiple certified suppliers provide Regorafenib-d3 with purity ≥98% (HPLC), comprehensive Certificates of Analysis, and characterization data compliant with ISO 17034 and ICH guidelines [1].

Quality Control Reference Standards Method Validation

Structural Mass Differentiation from Alternative Deuterated Internal Standards

Regorafenib-d3 (molecular weight 485.83; exact mass 485.096) provides a +3 Da mass shift relative to unlabeled regorafenib (molecular weight 482.82). This differentiates it from alternative deuterated forms: regorafenib-d4 (+4 Da shift), regorafenib-13C-d3 (+4 Da shift with carbon-13), and metabolite-specific labeled compounds such as regorafenib N-oxide-d3 (molecular weight ~501.8; +3 Da relative to M-2 metabolite) or N-desmethyl regorafenib-d3 (molecular weight ~471.8; +3 Da relative to M-5 metabolite) [1].

Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Regorafenib-d3: Primary Scientific and Industrial Application Scenarios


Quantitative Bioanalysis of Regorafenib and Metabolites in Pharmacokinetic Studies

Regorafenib-d3 is the validated internal standard for UPLC-MS/MS quantification of regorafenib (REG), regorafenib N-oxide (M-2), and N-desmethyl regorafenib N-oxide (M-5) in plasma, with demonstrated linear ranges of 50–8000 ng/mL, 25–2500 ng/mL, and 25–175 ng/mL respectively, and intra-/inter-day CV% <15% meeting EMA guidelines [1]. This application is essential for preclinical and clinical pharmacokinetic studies, therapeutic drug monitoring, and assessing inter-individual variability in drug exposure.

Drug-Drug Interaction Assessment for Combination Therapy Development

Using Regorafenib-d3 as IS, the UPLC-MS/MS method successfully quantified a 5.5-fold increase in regorafenib AUC0−∞ and a 779% increase in M-5 Cmax following trametinib co-administration in rats, with simultaneous detection of divergent M-2 metabolite changes [1]. This capability is critical for evaluating DDI risks in combination therapy regimens, supporting regulatory submissions for oncology combination trials.

Regulatory-Compliant Method Validation and Quality Control for ANDA/DMF Submissions

Regorafenib-d3 reference standards with documented purity ≥98%, ISO 17034 certification, and comprehensive Certificates of Analysis are required for analytical method validation (AMV), quality control (QC), and stability studies supporting Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [2]. The availability of fully characterized, regulatory-compliant reference material is a prerequisite for GLP bioanalytical laboratory operations and pharmaceutical QC workflows.

Metabolic Pathway and Mass Balance Studies Using Stable Isotope Tracers

Regorafenib-d3 serves as a stable isotope-labeled tracer for quantitative NMR, GC-MS, and LC-MS analysis, enabling accurate measurement of drug distribution, metabolism, and excretion without radiation hazards . In vitro and in vivo metabolism studies utilize Regorafenib-d3 to correct for procedural variability and matrix effects, providing precise quantification of regorafenib and its metabolites across biological matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regorafenib-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.